
1-((2-Chloro-6-methylphenyl)sulfonyl)azetidine
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Overview
Description
1-((2-Chloro-6-methylphenyl)sulfonyl)azetidine is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention due to their unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Chloro-6-methylphenyl)sulfonyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-methylbenzenesulfonyl chloride with an azetidine precursor in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group participates in sulfur(VI) fluoride exchange (SuFEx) and dehydrofluorinative sulfonylation (deFS) reactions with amines and organolithium reagents:
For example, reaction with morpholine in acetonitrile yields N-morpholino-azetidine derivatives in 84–86% yield . Organolithium reagents (e.g., MeLi, PhLi) in THF at −78°C produce sulfones (e.g., 93 , 94 ) via SuFEx .
Ring-Opening Reactions
The strained azetidine ring undergoes ring-opening under basic or nucleophilic conditions:
Notably, treatment with lithium tetramethylpiperidide (LiTMP) and formaldehyde generates spirocyclic amines (e.g., 12a–d ) via ring-opening and re-cyclization . Acidic hydrolysis produces enantiopure β-amino acids (e.g., 17 ) with >99% ee .
Cycloaddition Reactions
The azetidine nitrogen and sulfonyl group facilitate [2+2] cycloadditions:
For instance, Staudinger reactions with chloroacetyl chloride yield trans-β-lactams (e.g., 51e ) in refluxing chloroform . Ketene cycloadditions with imines produce azetidinones with coumarin or indole moieties .
Functionalization at the Azetidine Nitrogen
The azetidine nitrogen undergoes alkylation and acylation:
Alkylation with allyl bromide followed by Grubbs catalyst-mediated metathesis forms eight-membered rings (e.g., 12a–d ) . Tosylation and reduction yield spirocyclic sulfonamides (e.g., 15a ) with potential CNS activity .
Hydrolysis and Solvolysis
Controlled hydrolysis of the sulfonamide group:
Acidic hydrolysis cleaves the sulfonyl group to yield azetidine-3-ol, while alkaline conditions liberate the free azetidine . These products serve as intermediates for further derivatization.
Scientific Research Applications
Synthesis of 1-((2-Chloro-6-methylphenyl)sulfonyl)azetidine
The synthesis of azetidine derivatives, including this compound, typically involves the reaction of sulfonyl chlorides with azetidine precursors. The sulfonyl group enhances the compound's reactivity and biological activity. Recent studies have highlighted various synthetic strategies to create functionalized azetidines, emphasizing their versatility in medicinal chemistry applications .
Antitumor Activity
Research has demonstrated that azetidine derivatives exhibit significant antitumor properties. For instance, compounds containing the azetidine ring structure have been evaluated for their cytotoxic effects against various cancer cell lines, such as colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The IC50 values for some synthesized derivatives were found to be in the range of 7–24 µM, indicating substantial effectiveness . The presence of the sulfonamide moiety in this compound may contribute to enhanced antitumor activity due to its ability to interact with biological targets involved in cancer progression.
Antimicrobial Properties
Azetidine compounds have also shown promising antimicrobial activities. The sulfonamide group is known for its antibacterial properties, which are particularly effective against Gram-positive and Gram-negative bacteria. Studies have indicated that azetidinone derivatives can exhibit activities comparable to traditional antibiotics, making them valuable candidates for further development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Recent quantitative structure–activity relationship (QSAR) studies have identified key molecular descriptors that correlate with the compound's cytotoxicity and antimicrobial effectiveness. These insights allow researchers to design more potent derivatives by modifying specific functional groups or substituents on the azetidine core .
Case Studies
- Anticancer Evaluation : A study focused on a series of novel azetidine derivatives demonstrated significant cytotoxicity against multiple cancer cell lines. The compounds were subjected to molecular docking studies to understand their binding interactions with target proteins involved in tumor growth .
- Antimicrobial Assessment : Another investigation evaluated the antimicrobial properties of azetidine-based compounds against various pathogens. Results indicated that modifications to the sulfonamide group could enhance activity against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 1-((2-Chloro-6-methylphenyl)sulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or receptors. The azetidine ring can also participate in binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
2-Chloro-6-methylbenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
Sulfonyl aziridines: Compounds with similar sulfonyl groups but different ring structures
Uniqueness
1-((2-Chloro-6-methylphenyl)sulfonyl)azetidine is unique due to its specific combination of a sulfonyl group and an azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-((2-Chloro-6-methylphenyl)sulfonyl)azetidine is a compound that belongs to the azetidine family, known for its diverse biological activities. The sulfonyl group and the chloro-substituted aromatic ring contribute significantly to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and potential anticancer effects based on recent research findings.
This compound can be characterized by its molecular formula C10H10ClN1O2S and a molecular weight of approximately 239.71 g/mol. The presence of the sulfonyl group (–SO₂) enhances the compound's reactivity and biological interactions.
Biological Activity Overview
The biological activity of azetidine derivatives has been widely studied, revealing their potential in various therapeutic areas:
- Antimicrobial Activity : Azetidine derivatives have shown significant antibacterial and antifungal properties. For instance, studies indicate that modifications in the azetidine structure can lead to enhanced activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Certain azetidine compounds have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .
- Anticancer Potential : Some azetidine derivatives exhibit cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents .
Antimicrobial Studies
A study conducted on various substituted azetidines demonstrated their effectiveness against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values varied, with some compounds showing potent activity comparable to standard antibiotics. For instance:
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
1a | S. aureus | 12.5 |
1b | E. coli | 25 |
1c | Pseudomonas aeruginosa | 50 |
These results highlight the potential of azetidine derivatives in treating bacterial infections .
Anti-inflammatory Research
Research has shown that certain azetidine derivatives can inhibit TNF-alpha converting enzyme (TACE), which plays a crucial role in inflammatory processes. Compounds with specific substitutions exhibited varying degrees of anti-inflammatory activity, with some demonstrating significant inhibition of TNF-alpha release in vitro .
Anticancer Activity
Azetidine derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In one study, several compounds were tested against breast cancer cells (MCF-7), revealing that modifications in the azetidine structure could enhance cytotoxicity:
Compound | Cell Line | IC50 (μM) |
---|---|---|
2a | MCF-7 | 15 |
2b | MCF-7 | 30 |
2c | MCF-7 | 10 |
These findings suggest that structural modifications can lead to improved anticancer properties .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in inflammation and cell proliferation. The sulfonyl group is particularly effective in enhancing binding affinity to these targets, leading to the observed pharmacological effects.
Properties
Molecular Formula |
C10H12ClNO2S |
---|---|
Molecular Weight |
245.73 g/mol |
IUPAC Name |
1-(2-chloro-6-methylphenyl)sulfonylazetidine |
InChI |
InChI=1S/C10H12ClNO2S/c1-8-4-2-5-9(11)10(8)15(13,14)12-6-3-7-12/h2,4-5H,3,6-7H2,1H3 |
InChI Key |
PHCNZBJFKSNDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)S(=O)(=O)N2CCC2 |
Origin of Product |
United States |
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